REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH:4]([C:6]1([CH2:15][CH:16]=[CH2:17])[C:13](=[O:14])[N-:12][C:10](=[O:11])[NH:9][C:7]1=[O:8])[CH3:5].[Na+].[CH2:19]([O:26][CH2:27]Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C)C=O>[CH2:19]([O:26][CH2:27][N:9]1[C:7](=[O:8])[C:6]([CH2:15][CH:16]=[CH2:17])([CH:4]([CH2:3][CH2:2][CH3:1])[CH3:5])[C:13](=[O:14])[N:12]([CH2:27][O:26][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:10]1=[O:11])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|
|
Name
|
Sodium secobarbital
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCl
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide a fine suspension
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
was extracted into methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried
|
Type
|
CUSTOM
|
Details
|
the methylene chloride evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
WASH
|
Details
|
elution with a solvent mixture
|
Type
|
ADDITION
|
Details
|
containing 1 part of ethyl acetate and 20 parts of benzene (by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCN1C(=O)N(C(=O)C(C1=O)(C(C)CCC)CC=C)COCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |